REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([F:9])[C:3]=1[F:10].[N+:11]([O-])([OH:13])=[O:12]>OS(O)(=O)=O>[F:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:11]([O-:13])=[O:12])=[C:4]([F:9])[C:3]=1[F:10]
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Name
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|
Quantity
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40 mmol
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Type
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reactant
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Smiles
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FC1=C(C(=CC(=C1)C)F)F
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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OS(=O)(=O)O
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Name
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|
Quantity
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3.39 mL
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Then the reaction mixture was slowly treated with cone
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Type
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ADDITION
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Details
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poured onto ice (300 g)
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Type
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EXTRACTION
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Details
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the oily layer was extracted with CH2Cl2 (2×125 ml)
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Type
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WASH
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Details
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The organic layer was washed with water (2×200 ml), brine (200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated
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Type
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CUSTOM
|
Details
|
to obtain the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified over flash silica gel chromatography
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Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1)C)[N+](=O)[O-])F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |